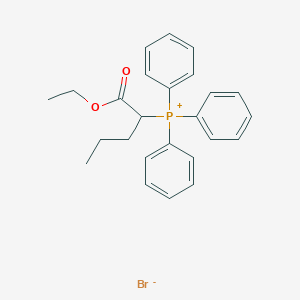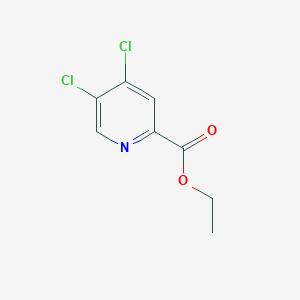
Ethyl 4,5-dichloropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dichloropicolinate is a chemical compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyridine ring and an ethyl ester group at the carboxyl position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dichloropicolinate typically involves the chlorination of picolinic acid derivatives followed by esterification. One common method involves the reaction of 4,5-dichloropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, esterification, and purification through distillation or recrystallization to achieve high purity levels suitable for research and industrial applications.
化学反応の分析
Types of Reactions
Ethyl 4,5-dichloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted picolinates with various functional groups replacing the chlorine atoms.
Hydrolysis: The major product is 4,5-dichloropicolinic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 4,5-dichloropicolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of ethyl 4,5-dichloropicolinate involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms. In herbicidal applications, it may act by inhibiting specific enzymes or pathways essential for plant growth. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Ethyl 4,5-dichloropicolinate can be compared with other similar compounds such as:
Ethyl 4,6-dichloropicolinate: Similar structure but with chlorine atoms at the 4th and 6th positions. It may exhibit different chemical reactivity and biological activity.
Ethyl 5,6-dichloropicolinate: Chlorine atoms at the 5th and 6th positions, leading to variations in its chemical and biological properties.
Uniqueness
This compound is unique due to the specific positioning of chlorine atoms, which influences its reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of specialized derivatives for various research and industrial purposes.
特性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC名 |
ethyl 4,5-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2H2,1H3 |
InChIキー |
NAVADJOGSGZSOL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


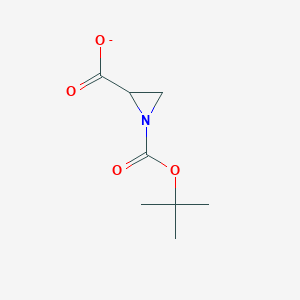

![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)
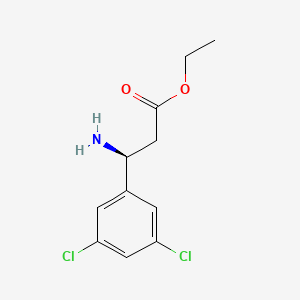
![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)

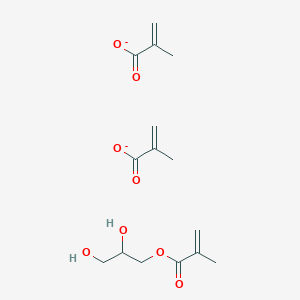
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)

![[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12332880.png)
